N-(furan-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide
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Overview
Description
“N-(furan-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide” is an organic compound that features a furan ring, a trimethylphenoxy group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide” typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Preparation of the 2,3,5-trimethylphenoxyacetic acid: This involves the alkylation of 2,3,5-trimethylphenol with chloroacetic acid.
Coupling reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with 2,3,5-trimethylphenoxyacetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Products may include furanones or furandiones.
Reduction: The major product would be the corresponding amine.
Substitution: Products would depend on the nucleophile used, resulting in various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with furan and phenoxy groups can act as ligands in catalytic systems.
Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Drug Development: The unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Biochemical Research: It can be used as a probe or inhibitor in biochemical assays.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.
Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with acetamide groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The furan and phenoxy groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-(furan-2-ylmethyl)-2-(2,3,5-trimethylphen
N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide: Similar structure but with different substitution on the phenoxy ring.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-7-12(2)13(3)15(8-11)20-10-16(18)17-9-14-5-4-6-19-14/h4-8H,9-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDMFWJGZSUOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NCC2=CC=CO2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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